molecular formula C15H20FN7 B12223968 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

Cat. No.: B12223968
M. Wt: 317.36 g/mol
InChI Key: OZEAAMDQWZJBDT-UHFFFAOYSA-N
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Description

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of fluoropyrimidine and piperazine moieties, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 5-fluoropyrimidine with piperazine under controlled conditions to form 4-(5-fluoropyrimidin-2-yl)piperazine. This intermediate is then reacted with N,N,6-trimethylpyrimidin-2-amine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where fluoropyrimidine derivatives are effective.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The fluoropyrimidine moiety is known to inhibit certain enzymes by mimicking natural substrates, thereby blocking their activity. The piperazine ring enhances the compound’s binding affinity to its targets, while the trimethylpyrimidine group contributes to its overall stability and solubility.

Comparison with Similar Compounds

Similar compounds to 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine include:

    4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline: This compound shares the fluoropyrimidine and piperazine moieties but differs in the substituent groups attached to the piperazine ring.

    N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H20FN7

Molecular Weight

317.36 g/mol

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

InChI

InChI=1S/C15H20FN7/c1-11-8-13(20-15(19-11)21(2)3)22-4-6-23(7-5-22)14-17-9-12(16)10-18-14/h8-10H,4-7H2,1-3H3

InChI Key

OZEAAMDQWZJBDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=C(C=N3)F

Origin of Product

United States

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